molecular formula C14H15ClN6 B11290743 N~4~-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11290743
M. Wt: 302.76 g/mol
InChI Key: CUCMPTXLHUJGCY-UHFFFAOYSA-N
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Description

N⁴-(4-Chlorophenyl)-N⁶,N⁶,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative with a 4-chlorophenyl group at the N4 position and dimethylamino and methyl groups at the N6 and position 1, respectively. This scaffold is structurally related to kinase inhibitors and antimicrobial agents, leveraging its planar heterocyclic core for target binding .

Properties

Molecular Formula

C14H15ClN6

Molecular Weight

302.76 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H15ClN6/c1-20(2)14-18-12(11-8-16-21(3)13(11)19-14)17-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H,17,18,19)

InChI Key

CUCMPTXLHUJGCY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the desired pyrazolo[3,4-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

N~4~-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through kinase inhibition. It binds to the active site of kinases such as CDK2, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly effective in targeting cancer cells, which rely on these kinases for growth and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substitution Patterns

The pyrazolo[3,4-d]pyrimidine core is shared among many analogs, but substituent variations significantly influence biological activity and physicochemical properties:

Compound Name N4 Substituent N6 Substituent Position 1 Substituent Key Properties/Activities Reference
Target Compound 4-Chlorophenyl N,N-Dimethyl Methyl Not explicitly reported
N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-cyclopentyl 3-Chloro-4-methoxyphenyl Cyclopentyl Methyl Improved solubility due to methoxy group
N⁴-(4-Chlorophenyl)-6-(methylsulfonyl) derivative 4-Chlorophenyl Methylsulfonyl 2-Phenylvinyl Antibacterial activity (S. aureus IC50 ~20 µg/mL)
N⁴-(3-Chloro-4-fluorophenyl) analog 3-Chloro-4-fluorophenyl 3,5-Dimethylpyrazole KCa2 channel modulation
N⁴-(4-Methylphenyl)-N³-phenyl derivative 4-Methylphenyl Polymorphism studies

Key Observations :

  • N4 Substituents : The 4-chlorophenyl group in the target compound is associated with enhanced hydrophobic interactions in kinase inhibition, as seen in SHH pathway inhibitors . Replacing chlorine with methoxy () increases solubility but may reduce target affinity .
  • Cyclopentyl () enhances steric hindrance, possibly altering binding kinetics .
Physicochemical Properties
  • Methoxy or morpholinopropyl groups () improve solubility but may compromise membrane permeability .
  • Molecular Weight : The target compound (MW ~316.79 g/mol, estimated) falls within the drug-like range, similar to ’s analog (MW 316.79 g/mol) .

Research Findings and Structure-Activity Relationships (SAR)

  • Positional Isomerism : Substitution at N4 (vs. N3 or N6) optimizes kinase inhibitory activity, as seen in SHH inhibitors .
  • Halogen Effects : Para-chlorine on the N4 aryl group (target) enhances target binding compared to meta-substituted analogs () .
  • N6 Modifications: Dimethylamino groups balance lipophilicity and steric effects, whereas bulkier substituents (e.g., cyclopentyl) may reduce metabolic stability .

Biological Activity

N~4~-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C12H14ClN5
  • Molecular Weight : 253.73 g/mol
  • CAS Number : Not available in the search results

The presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its biological activity, particularly in targeting various enzymes and receptors involved in cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

  • Case Study : A derivative similar to this compound demonstrated significant anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most potent derivative showed IC50 values of 8.21 µM and 19.56 µM against these cell lines, respectively .

The mechanism through which these compounds exert their effects involves:

  • Inhibition of EGFR : The compound acts as an ATP-competitive inhibitor of EGFR, with a reported IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
  • Induction of Apoptosis : Flow cytometric analyses indicated that the compound can induce apoptosis by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .

Antimicrobial Activity

Another area of exploration includes the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. A study identified a derivative that showed oral efficacy against visceral leishmaniasis in mouse models, indicating potential for treatment in parasitic infections .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
Anti-proliferativeA549 (Lung Cancer)8.21
Anti-proliferativeHCT-116 (Colon Cancer)19.56
EGFR InhibitionWild-type EGFR0.016
EGFR InhibitionMutant EGFR (T790M)0.236
AntimicrobialVisceral LeishmaniasisEffective

Table 2: Structural Comparisons with Related Compounds

Compound NameStructure TypeKey Activity
This compoundPyrazolo[3,4-d]pyrimidineEGFR Inhibitor
Compound 12bPyrazolo[3,4-d]pyrimidinePotent anti-proliferative
Compound with piperidinePyrazolo[3,4-d]pyrimidineOral efficacy against VL

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